2-Bromo-1-butoxy-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-butoxy-4-nitrobenzene is an organic compound with the molecular formula C10H12BrNO3 It is a derivative of benzene, featuring a bromine atom, a butoxy group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-butoxy-4-nitrobenzene typically involves the following steps:
Bromination: The bromine atom is introduced via bromination, often using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Butoxylation: The butoxy group is introduced through a nucleophilic substitution reaction, where a suitable butylating agent reacts with the brominated nitrobenzene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-butoxy-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group deactivates the benzene ring, making it less reactive towards electrophilic substitution.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of various substituted derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3).
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Reduction: Hydrogen gas (H2) and a catalyst such as palladium on carbon (Pd/C).
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzene Derivatives: Nucleophilic substitution reactions produce various substituted benzene derivatives.
Scientific Research Applications
2-Bromo-1-butoxy-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties.
Pharmaceutical Research: It is investigated for its potential use in the synthesis of pharmaceutical compounds.
Chemical Biology: The compound is used in studies involving the modification of biomolecules.
Mechanism of Action
The mechanism of action of 2-Bromo-1-butoxy-4-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The nitro group withdraws electron density from the benzene ring, making it less reactive towards electrophilic aromatic substitution. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The butoxy group can participate in various chemical transformations, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitroanisole: Similar structure but with a methoxy group instead of a butoxy group.
2-Bromo-4-nitrophenol: Similar structure but with a hydroxyl group instead of a butoxy group.
2-Bromo-4-nitrotoluene: Similar structure but with a methyl group instead of a butoxy group.
Uniqueness
2-Bromo-1-butoxy-4-nitrobenzene is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The butoxy group can undergo various chemical transformations, making this compound a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-1-butoxy-4-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-2-3-6-15-10-5-4-8(12(13)14)7-9(10)11/h4-5,7H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSVZLWXYJLMNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718317 |
Source
|
Record name | 2-Bromo-1-butoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352317-77-1 |
Source
|
Record name | 2-Bromo-1-butoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.